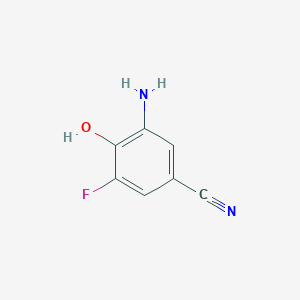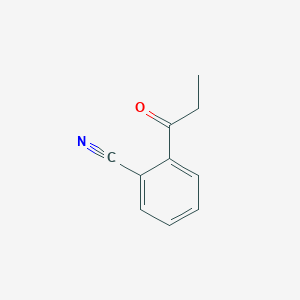
(2-(Methylamino)pyrimidin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2-(méthylamino)pyrimidin-4-yl)boronique est un composé organique qui contient à la fois un cycle pyrimidine et un groupe fonctionnel acide boronique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’acide (2-(méthylamino)pyrimidin-4-yl)boronique implique généralement les étapes suivantes :
Formation du cycle pyrimidine : Le cycle pyrimidine peut être synthétisé par une réaction de condensation entre un composé β-dicarbonylé et un dérivé de la guanidine.
Introduction du groupe méthylamino : Le groupe méthylamino peut être introduit par des réactions de substitution nucléophile utilisant la méthylamine.
Fonctionnalisation de l’acide boronique : Le groupe acide boronique est introduit par une réaction de borylation, souvent à l’aide d’une réaction de couplage croisé catalysée par le palladium, telle que le couplage de Suzuki-Miyaura.
Méthodes de production industrielle : La production industrielle de l’acide (2-(méthylamino)pyrimidin-4-yl)boronique peut impliquer une synthèse à grande échelle utilisant des voies réactionnelles similaires, mais optimisées pour obtenir des rendements et une pureté plus élevés. Cela comprend souvent l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées.
Types de réactions :
Oxydation : L’acide (2-(méthylamino)pyrimidin-4-yl)boronique peut subir des réactions d’oxydation pour former des esters boroniques ou des alcools correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide boronique en un borane ou d’autres formes réduites.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle pyrimidine.
Réactifs et conditions courantes :
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou les peracides peuvent être utilisés dans des conditions douces.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d’une base appropriée.
Principaux produits :
Oxydation : Esters boroniques ou alcools.
Réduction : Boranes ou autres composés borés réduits.
Substitution : Divers dérivés pyrimidiniques substitués.
4. Applications de la recherche scientifique
L’acide (2-(méthylamino)pyrimidin-4-yl)boronique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique, en particulier dans la formation de molécules complexes par des réactions de couplage croisé.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de produits pharmaceutiques contenant du bore.
Industrie : Utilisé dans la production de matériaux avancés, notamment des polymères et des matériaux électroniques.
Applications De Recherche Scientifique
(2-(Methylamino)pyrimidin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mécanisme D'action
Le mécanisme d’action de l’acide (2-(méthylamino)pyrimidin-4-yl)boronique dépend de son application spécifique. En chimie médicinale, il peut agir comme un inhibiteur enzymatique en se liant au site actif de l’enzyme, bloquant ainsi son activité. Le groupe acide boronique peut former des liaisons covalentes réversibles avec des sites nucléophiles dans les molécules biologiques, ce qui en fait un outil polyvalent en recherche biochimique.
Composés similaires :
Acide (2-aminopyrimidin-4-yl)boronique : Structure similaire, mais avec un groupe amino au lieu d’un groupe méthylamino.
Acide (2-(diméthylamino)pyrimidin-4-yl)boronique : Contient un groupe diméthylamino au lieu d’un groupe méthylamino.
Acide (2-(éthylamino)pyrimidin-4-yl)boronique : Contient un groupe éthylamino au lieu d’un groupe méthylamino.
Unicité : L’acide (2-(méthylamino)pyrimidin-4-yl)boronique est unique en raison de la présence du groupe méthylamino, qui peut influencer sa réactivité et ses propriétés de liaison. Cela en fait un composé précieux pour des applications spécifiques où le groupe méthylamino offre des avantages distincts en termes de réactivité ou de sélectivité.
Comparaison Avec Des Composés Similaires
(2-Aminopyrimidin-4-yl)boronic acid: Similar structure but with an amino group instead of a methylamino group.
(2-(Dimethylamino)pyrimidin-4-yl)boronic acid: Contains a dimethylamino group instead of a methylamino group.
(2-(Ethylamino)pyrimidin-4-yl)boronic acid: Contains an ethylamino group instead of a methylamino group.
Uniqueness: (2-(Methylamino)pyrimidin-4-yl)boronic acid is unique due to the presence of the methylamino group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where the methylamino group provides distinct advantages in terms of reactivity or selectivity.
Propriétés
Formule moléculaire |
C5H8BN3O2 |
|---|---|
Poids moléculaire |
152.95 g/mol |
Nom IUPAC |
[2-(methylamino)pyrimidin-4-yl]boronic acid |
InChI |
InChI=1S/C5H8BN3O2/c1-7-5-8-3-2-4(9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9) |
Clé InChI |
DGJOZHXJZUOIFR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC(=NC=C1)NC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)




![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)


![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)

![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)

